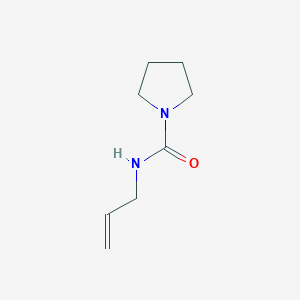
N-Allylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been associated with a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
For instance, some pyrrolidine derivatives have been shown to inhibit certain enzymes, leading to their various biological effects .
Biochemical Pathways
Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by several factors, such as its size, charge, and the presence of certain functional groups .
Result of Action
Some pyrrolidine derivatives have shown significant antitumor activity against various human tumor cell lines .
Action Environment
It’s important to note that the action of a compound can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Allylpyrrolidine-1-carboxamide are not fully understood. It is known that pyrrolidine derivatives have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and more
Cellular Effects
The cellular effects of this compound are not well-studied. Pyrrolidine derivatives have been shown to have significant effects on various types of cells . For instance, certain pyrrolidine derivatives have been shown to cause apoptotic cell death in MCF-7 breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that pyrrolidine derivatives can have diverse mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of many compounds can vary with dosage .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is known that pyrrolidine derivatives can be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is known that many compounds can interact with transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-understood. It is known that many compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of N-Allylpyrrolidine-1-carboxamide can be achieved through various methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, and it often requires the activation of the carboxylic acid to form an intermediate such as an anhydride, acyl imidazole, or acyl halide . Another method involves the 1,3-dipolar cycloaddition between a nitrone, azide, or azomethine ylide with a dipolarophile, typically an olefin .
Chemical Reactions Analysis
N-Allylpyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the catalytic enantioselective reductive alkynylation of amides can be used to synthesize pyrrolidine derivatives . Common reagents for these reactions include Ir/Cu/N-PINAP catalysts for enantioselective reactions and Pd-catalysts for tandem reactions . The major products formed from these reactions are often pyrrolidine, piperidine, and indolizidine alkaloids .
Scientific Research Applications
N-Allylpyrrolidine-1-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology and medicine, pyrrolidine derivatives are known for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound is also used in the development of new drugs and agrochemicals .
Comparison with Similar Compounds
N-Allylpyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural motifs but differ in their biological activities and applications. For instance, pyrrolizines are known for their anti-inflammatory properties, while pyrrolidine-2-one derivatives have been studied for their anticancer potential . The unique feature of this compound is its allyl group, which may contribute to its distinct reactivity and biological activity.
Properties
IUPAC Name |
N-prop-2-enylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2H,1,3-7H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTVAHVMLYSIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
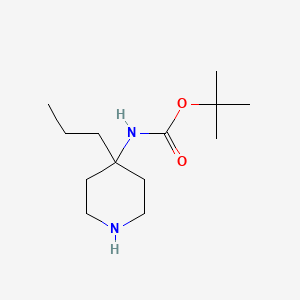
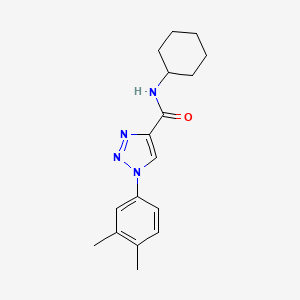
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole](/img/structure/B2757145.png)
![N-(2-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2757146.png)
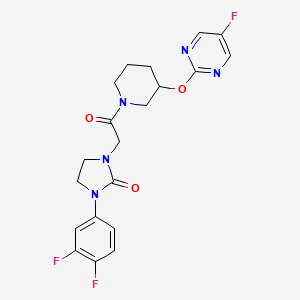
![3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2757151.png)
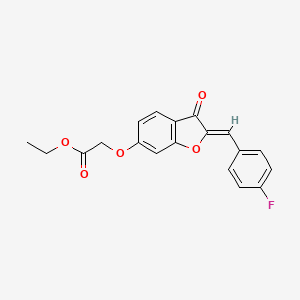
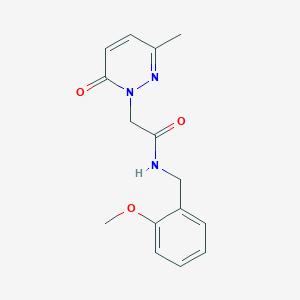
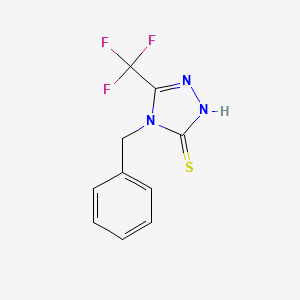
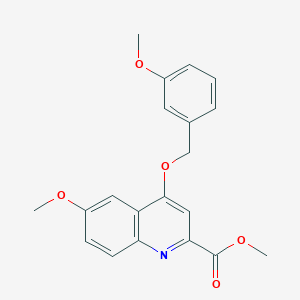
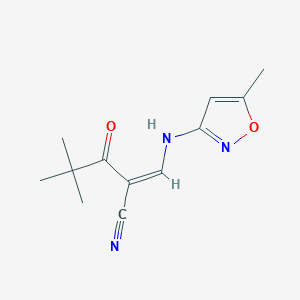
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2757161.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2757162.png)

